molecular formula C12H13BrN4OS2 B282962 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide

Cat. No. B282962
M. Wt: 373.3 g/mol
InChI Key: PNZLIKYAANLQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. It is a prodrug of a nonsteroidal anti-inflammatory drug (NSAID) that has been modified to reduce gastrointestinal toxicity while maintaining efficacy. ATB-346 is a promising drug compound that has the potential to revolutionize the treatment of pain and inflammation.

Mechanism of Action

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is able to reduce inflammation and pain without causing gastrointestinal toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide have been extensively studied. One study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce the production of pro-inflammatory cytokines in a mouse model of colitis. Another study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce the expression of COX-2 in a rat model of arthritis. These findings suggest that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide has potent anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is its reduced gastrointestinal toxicity compared to conventional NSAIDs. This makes it an attractive drug compound for the treatment of pain and inflammation. However, one limitation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is that it is a relatively new drug compound, and more research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide. One area of interest is the development of new drug compounds based on the structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide that may have even greater efficacy and reduced toxicity. Another area of interest is the investigation of the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide for the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide and its effects on the immune system.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzoyl chloride in the presence of a base to yield 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide. The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide has been the subject of extensive scientific research, with numerous studies demonstrating its efficacy in the treatment of pain and inflammation. One study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was more effective than conventional NSAIDs in reducing inflammation in a rat model of arthritis. Another study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce pain and inflammation in a mouse model of colitis.

properties

Molecular Formula

C12H13BrN4OS2

Molecular Weight

373.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide

InChI

InChI=1S/C12H13BrN4OS2/c1-2-9(19-12-17-16-11(14)20-12)10(18)15-8-5-3-7(13)4-6-8/h3-6,9H,2H2,1H3,(H2,14,16)(H,15,18)

InChI Key

PNZLIKYAANLQOU-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)N

Origin of Product

United States

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